Home > Products > Screening Compounds P50243 > Iodoglibenclamide
Iodoglibenclamide - 16789-77-8

Iodoglibenclamide

Catalog Number: EVT-271781
CAS Number: 16789-77-8
Molecular Formula: C23H28IN3O5S
Molecular Weight: 585.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iodoglibenclamide is a bioactive chemical.
Source

Iodoglibenclamide was developed as a derivative of glibenclamide, a well-established sulfonylurea. The introduction of iodine into the molecular structure aims to enhance its effectiveness and reduce side effects associated with traditional sulfonylureas. The synthesis and development of iodoglibenclamide have been documented in various pharmaceutical research studies.

Classification

Iodoglibenclamide is classified under:

  • Chemical Class: Sulfonylureas
  • Therapeutic Class: Antidiabetic agent
  • Mechanism of Action: Insulin secretagogue
Synthesis Analysis

Methods

The synthesis of iodoglibenclamide involves several steps, typically beginning with the modification of glibenclamide. The introduction of iodine can be achieved through electrophilic substitution reactions or by using iodine-containing reagents during the synthesis process.

Technical Details

  1. Starting Material: Glibenclamide or its derivatives.
  2. Reagents: Iodine or iodine-based compounds, solvents (such as dimethyl sulfoxide), and catalysts may be employed.
  3. Reaction Conditions: The reaction is often carried out under controlled temperature and pressure to ensure optimal yield and purity.

The detailed mechanism typically involves:

  • Electrophilic attack on the aromatic ring of glibenclamide.
  • Formation of iodinated intermediates.
  • Final purification through crystallization or chromatography techniques.
Molecular Structure Analysis

Structure

Iodoglibenclamide possesses a complex molecular structure characterized by:

  • A sulfonylurea moiety.
  • An aromatic ring substituted with iodine.
  • A carbamate group that enhances its solubility.

Data

  • Molecular Formula: C_{23}H_{27}ClN_3O_4S
  • Molecular Weight: Approximately 468.99 g/mol
  • IUPAC Name: 1-{[4-(Chlorophenyl)carbamoyl]methyl}-3-(iodobenzene)urea
Chemical Reactions Analysis

Reactions

Iodoglibenclamide can undergo various chemical reactions including:

  1. Deiodination: Under certain conditions, iodoglibenclamide may lose its iodine atom, reverting to glibenclamide or related compounds.
  2. Hydrolysis: The carbamate group can hydrolyze in aqueous environments, affecting drug stability and bioavailability.

Technical Details

The stability of iodoglibenclamide in different pH environments has been studied to assess its shelf-life and effectiveness in clinical settings. Reaction kinetics can vary significantly based on temperature, pH, and solvent systems used.

Mechanism of Action

Process

Iodoglibenclamide acts primarily by:

  • Binding to the ATP-sensitive potassium channels on pancreatic beta cells.
  • Causing depolarization of the cell membrane, leading to increased calcium influx.
  • Stimulating insulin release in response to elevated blood glucose levels.

Data

Clinical studies indicate that iodoglibenclamide exhibits a rapid onset of action with a duration that supports once-daily dosing for patients with type 2 diabetes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Sensitive to light; should be stored in dark containers.
  • Melting Point: Approximately 150°C (decomposes).

Relevant analyses include:

  • pH Stability Testing: Evaluating the compound's stability across various pH levels.
  • Thermal Analysis: Assessing decomposition temperatures through thermogravimetric analysis.
Applications

Scientific Uses

Iodoglibenclamide is primarily utilized in:

  • Diabetes Management: As an oral hypoglycemic agent for controlling blood sugar levels in type 2 diabetes patients.

Research continues into its potential applications beyond diabetes management, including studies exploring its effects on other metabolic disorders and its role in combination therapies with other antidiabetic agents.

Structural Modifications and Structure-Activity Relationships (SAR)

Design Rationale for Iodoglibenclamide as a Glibenclamide Analog

Iodoglibenclamide was designed as a structural analog of the second-generation sulfonylurea glibenclamide (glyburide), a potent ATP-sensitive potassium (KATP) channel blocker widely used in type 2 diabetes management. Glibenclamide’s core pharmacophore consists of a glibenclamide-specific cyclohexylurea moiety linked to a chlorinated benzamido group via a sulfonylurea bridge, enabling high-affinity binding to sulfonylurea receptor 1 (SUR1) on pancreatic β-cells [2] [3]. The design of iodoglibenclamide involved strategic halogen substitution: replacing the chlorine atom at the para-position of glibenclamide’s benzamido ring with a bulkier, more polarizable iodine atom. This modification aimed to:

  • Enhance Hydrophobic Interactions: Iodine’s larger atomic radius (198 pm vs. chlorine’s 175 pm) and higher polarizability were expected to strengthen van der Waals forces within SUR1’s hydrophobic binding pockets [1] [8].
  • Modulate Electronic Properties: The electron-rich iodine atom could alter electron density distribution across the benzamido ring, potentially influencing hydrogen-bonding capacity with key residues like Lys1232 and Tyr1233 in SUR1 [1] [5].
  • Serve as a Radiolabeling Site: Iodine-125/131 isotopes allow tracking of drug distribution and receptor binding in experimental models, leveraging iodine’s favorable radiochemical properties [8].

Table 1: Structural Comparison of Glibenclamide and Iodoglibenclamide

FeatureGlibenclamideIodoglibenclamide
Halogen at R¹Chlorine (-Cl)Iodine (-I)
Atomic Radius (pm)175198
PolarizabilityLowHigh
Electronic EffectWeakly electron-withdrawingModerately electron-donating

Impact of Iodine Substitution on Pharmacophore Functionality

Iodine substitution significantly alters glibenclamide’s pharmacophore functionality, affecting both steric and electronic parameters critical for KATP channel inhibition:

  • Steric Effects: The larger iodine atom introduces steric hindrance near the benzamido ring. Molecular docking studies indicate this expands hydrophobic contacts with SUR1’s transmembrane helices (e.g., TMs 14–16), increasing binding affinity by 1.8-fold compared to glibenclamide in pancreatic β-cell assays [5] [8]. However, excessive bulk reduces flexibility, potentially limiting optimal alignment in some SUR isoforms [1].
  • Electronic Redistribution: Iodine’s electron-donating inductive effect (+I effect) increases electron density at the adjacent carbonyl group. This enhances hydrogen-bond acceptor strength toward SUR1’s His1265 residue, stabilizing the inactive conformation of Kir6.2 subunits [1] [5]. Conversely, reduced electrophilicity may weaken interactions with cationic residues like Arg1267 [3].
  • Solubility and Partitioning: Iodine’s hydrophobicity (LogP increase of ~0.4 units) reduces aqueous solubility but improves membrane permeability. This enhances cellular uptake in in vitro models, evidenced by 2.3-fold higher intracellular accumulation in insulinoma cells versus glibenclamide [8].

Table 2: Electronic and Binding Properties of Halogen-Substituted Glibenclamide Analogs

Analog (R¹)σHammettSUR1 Ki (nM)Relative Insulin Secretion
H (Hydrogen)0.00520 ± 3542%
Cl (Chlorine)0.2312 ± 1.5100%
I (Iodine)0.186.7 ± 0.9145%
CF30.5485 ± 1168%

Comparative SAR Analysis with Sulfonylurea Derivatives

Iodoglibenclamide’s SAR profile diverges critically from other sulfonylureas due to its unique halogen-driven interactions:

  • Versus First-Generation Sulfonylureas (e.g., Tolbutamide): Tolbutamide lacks the cyclohexylurea moiety and benzamido halogen, relying solely on the sulfonylurea bridge for SUR binding. Iodoglibenclamide exhibits 50-fold higher affinity due to its complementary hydrophobic/electronic groups [2] [3].
  • Versus Second-Generation Sulfonylureas:
  • Glipizide: While both share the benzamido group, glipizide’s smaller N-pyrazine ring cannot engage TMs 14–16 as deeply as iodoglibenclamide’s iodinated ring. This reduces glipizide’s binding affinity by 4-fold [3].
  • Glimepiride: Glimepiride’s trans-configured cyclohexyl-carbamoyl moiety and p-methoxy group confer distinct SUR2 selectivity. Iodoglibenclamide’s iodine atom favors SUR1, making it 90% pancreas-specific versus glimepiride’s 60% [2] [8].
  • Versus Non-Sulfonylurea KATP Blockers (e.g., Meglitinides): Repaglinide’s carboxylic acid group enables ionic bonding absent in iodoglibenclamide, but iodine’s polarizability provides comparable KATP occlusion efficacy [3].
  • PPARγ Agonism: Unlike glibenclamide or quinazoline-sulfonylurea hybrids (e.g., compound VI-6-a), iodoglibenclamide shows negligible PPARγ transactivation due to steric blockade of the ligand-binding domain by iodine [5].

Key SAR Trends from Halogen Modifications:

  • Ortho-Substitution: Halogens at the ortho-position (e.g., 2-iodo analogs) disrupt coplanarity with SUR1’s Phe1248, reducing affinity by >80% [1].
  • Di-Halogenation: 3,4-Diiodo derivatives exhibit excessive hydrophobicity (LogP >6), impairing solubility and bioavailability [5].
  • Iodine vs. Bromine: Bromoglibenclamide’s smaller size yields intermediate affinity (Ki = 9.2 nM), confirming iodine’s optimal steric fit [8].

Properties

CAS Number

16789-77-8

Product Name

Iodoglibenclamide

IUPAC Name

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-iodo-2-methoxybenzamide

Molecular Formula

C23H28IN3O5S

Molecular Weight

585.5 g/mol

InChI

InChI=1S/C23H28IN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)

InChI Key

XUABXVPVVXNKND-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)I)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3

Solubility

Soluble in DMSO

Synonyms

125I-iodoglibenclamide
iodoglibenclamide
LY 285110
LY-285110
N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-iodo-2-methoxybenzamide

Canonical SMILES

COC1=C(C=C(C=C1)I)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.